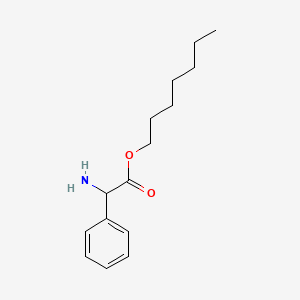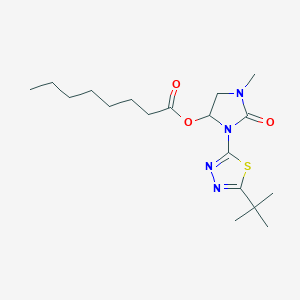
N-(4-(3-(Acetylamino)-4-isoquinolinyl)phenyl)-2-(bis(2-hydroxyethyl)amino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-(Acetylamino)-4-isoquinolinyl)phenyl)-2-(bis(2-hydroxyethyl)amino)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an isoquinoline moiety, which is known for its presence in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(Acetylamino)-4-isoquinolinyl)phenyl)-2-(bis(2-hydroxyethyl)amino)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the isoquinoline core, followed by the introduction of the acetylamino group. Subsequent steps involve the attachment of the phenyl ring and the bis(2-hydroxyethyl)amino group. Common reagents used in these reactions include acetic anhydride, isoquinoline derivatives, and phenylboronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(3-(Acetylamino)-4-isoquinolinyl)phenyl)-2-(bis(2-hydroxyethyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(4-(3-(Acetylamino)-4-isoquinolinyl)phenyl)-2-(bis(2-hydroxyethyl)amino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-(3-(Acetylamino)-4-isoquinolinyl)phenyl)-2-(bis(2-hydroxyethyl)amino)acetamide involves its interaction with specific molecular targets. The isoquinoline moiety can bind to enzymes or receptors, modulating their activity. The acetylamino group may enhance the compound’s ability to penetrate cell membranes, while the bis(2-hydroxyethyl)amino group can form hydrogen bonds with target molecules, stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(3-(Acetylamino)-4-isoquinolinyl)phenyl)-2-(bis(2-hydroxyethyl)amino)acetamide: shares structural similarities with other isoquinoline derivatives, such as berberine and papaverine.
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Papaverine: Used as a vasodilator in medical treatments.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64157-51-3 |
|---|---|
Molekularformel |
C23H26N4O4 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
N-[4-(3-acetamidoisoquinolin-4-yl)phenyl]-2-[bis(2-hydroxyethyl)amino]acetamide |
InChI |
InChI=1S/C23H26N4O4/c1-16(30)25-23-22(20-5-3-2-4-18(20)14-24-23)17-6-8-19(9-7-17)26-21(31)15-27(10-12-28)11-13-29/h2-9,14,28-29H,10-13,15H2,1H3,(H,26,31)(H,24,25,30) |
InChI-Schlüssel |
QUDQMWBRFUVNLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=N1)C3=CC=C(C=C3)NC(=O)CN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)
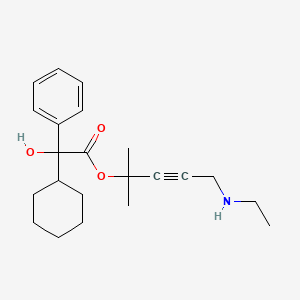
![11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid](/img/structure/B12812035.png)

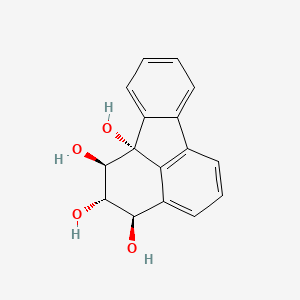
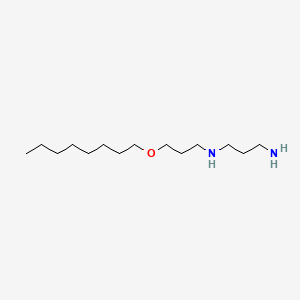
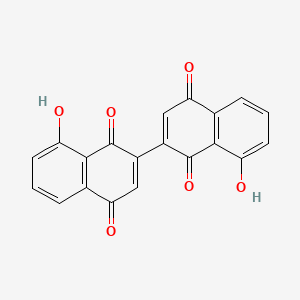
![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)
